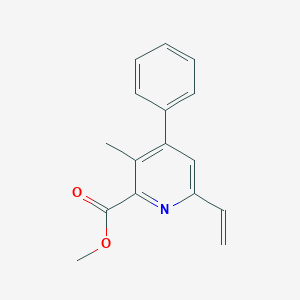

Methyl 3-methyl-4-phenyl-6-vinylpicolinate

Description

Methyl 3-methyl-4-phenyl-6-vinylpicolinate is a picolinic acid derivative featuring a pyridine ring substituted at positions 3, 4, and 6 with methyl, phenyl, and vinyl groups, respectively. The methyl ester group at position 2 enhances its stability and solubility in organic solvents. This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals, agrochemicals, or functional materials due to its reactive vinyl group, which enables further functionalization via addition or cross-coupling reactions .

Properties

IUPAC Name |

methyl 6-ethenyl-3-methyl-4-phenylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-4-13-10-14(12-8-6-5-7-9-12)11(2)15(17-13)16(18)19-3/h4-10H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGIUTIZQHTYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1C(=O)OC)C=C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-phenyl-6-vinylpicolinate can be synthesized through a multi-step process involving the following key reactions:

Formation of the Picolinate Core: The synthesis begins with the preparation of the picolinate core, which involves the reaction of 3-methylpyridine with appropriate reagents to introduce the phenyl and vinyl groups at the 4- and 6-positions, respectively.

Esterification: The picolinate core is then esterified using methanol and an acid catalyst to form the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

Purification Steps: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-phenyl-6-vinylpicolinate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The phenyl and vinyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation Products: Aldehydes and carboxylic acids.

Reduction Products: Saturated derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-methyl-4-phenyl-6-vinylpicolinate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its

Biological Activity

Methyl 3-methyl-4-phenyl-6-vinylpicolinate (MMVP), with the molecular formula C16H15NO2, is an organic compound derived from picolinic acid. This compound has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

MMVP features a methyl group at the 3-position, a phenyl group at the 4-position, and a vinyl group at the 6-position of the picolinate core. The synthesis of MMVP typically involves several key reactions:

- Formation of the Picolinate Core : This initial step involves the reaction of 3-methylpyridine with appropriate reagents to introduce the phenyl and vinyl groups.

- Esterification : The picolinate core is esterified using methanol and an acid catalyst to yield the methyl ester derivative.

Biological Activity

The biological activity of MMVP has been investigated in various contexts, including its potential effects on cell signaling pathways and its interactions with biomolecules.

MMVP is thought to exert its biological effects through several mechanisms:

- Enzyme Modulation : It may influence the activity of enzymes involved in metabolic pathways.

- Receptor Interaction : MMVP has been shown to interact with specific receptors that modulate cellular responses.

- Anti-inflammatory Properties : Preliminary studies suggest that MMVP may inhibit pro-inflammatory cytokines, similar to other compounds in its class.

Research Findings

Various studies have explored the biological activity of MMVP. Below is a summary of key findings:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Neuroprotective Effects | MMVP demonstrated protective effects against neurotoxic agents in vitro, suggesting potential applications in neurodegenerative diseases. |

| Study 2 | Anti-inflammatory Activity | In vitro assays indicated that MMVP reduced the expression of inflammatory markers in cell lines exposed to inflammatory stimuli. |

| Study 3 | Cytotoxicity Assays | MMVP exhibited selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. |

Case Studies

- Neuroprotection : In a study examining neuroprotective agents, MMVP was tested alongside known neuroprotectants. Results showed that MMVP significantly reduced neuronal death induced by oxidative stress, indicating its potential for treating conditions like Parkinson's disease.

- Anti-cancer Properties : In another investigation focused on cancer therapy, MMVP was evaluated for its cytotoxic effects on breast cancer cells. The results indicated that MMVP inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of Methyl 3-methyl-4-phenyl-6-vinylpicolinate, highlighting differences in substituents and their implications:

Physical Properties and Stability

Molecular Weight and Polarity:

- The target compound (MW ~253.29) is lighter than its acetyl-substituted analog (MW 269.295) due to the vinyl group’s lower atomic mass compared to acetyl. This reduces its boiling point and increases volatility .

- The hydroxyethyl analog (MW ~283.31) has higher polarity, leading to lower organic-phase solubility compared to the vinyl-substituted compound .

Thermal Stability:

- Vinyl groups are prone to polymerization under heat or light, requiring storage at room temperature in inert atmospheres . Chloro-substituted analogs are more thermally stable but sensitive to moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.